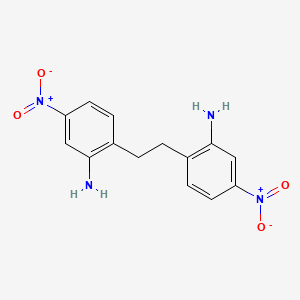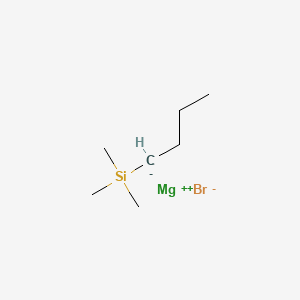
magnesium;butyl(trimethyl)silane;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;butyl(trimethyl)silane;bromide is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of magnesium, butyl, trimethylsilane, and bromide groups, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butyl(trimethyl)silane;bromide typically involves the reaction of an alkyl bromide with magnesium metal. This process is known as the Grignard reaction. The reaction is carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
R-Br+Mg→R-MgBr
In this case, the alkyl bromide is butyl(trimethyl)silane bromide, which reacts with magnesium to form the desired Grignard reagent .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common in industrial settings .
化学反応の分析
Types of Reactions
Magnesium;butyl(trimethyl)silane;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. For example, the reaction with aldehydes and ketones typically yields secondary and tertiary alcohols, respectively .
科学的研究の応用
Magnesium;butyl(trimethyl)silane;bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of magnesium;butyl(trimethyl)silane;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can undergo nucleophilic addition to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the trimethylsilane group can influence the reactivity and selectivity of the reagent .
類似化合物との比較
Similar Compounds
- Magnesium;ethyl(trimethyl)silane;bromide
- Magnesium;propyl(trimethyl)silane;bromide
- Magnesium;butyl(trimethyl)silane;chloride
Uniqueness
Magnesium;butyl(trimethyl)silane;bromide is unique due to the presence of the butyl group, which can provide different steric and electronic properties compared to other alkyl groups. This can influence the reactivity and selectivity of the reagent in various chemical reactions .
特性
CAS番号 |
89836-42-0 |
|---|---|
分子式 |
C7H17BrMgSi |
分子量 |
233.50 g/mol |
IUPAC名 |
magnesium;butyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C7H17Si.BrH.Mg/c1-5-6-7-8(2,3)4;;/h7H,5-6H2,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
OSQPJSJMTYGUAO-UHFFFAOYSA-M |
正規SMILES |
CCC[CH-][Si](C)(C)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
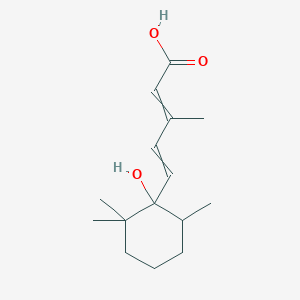
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
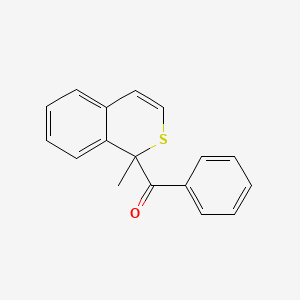
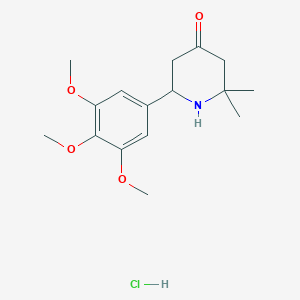
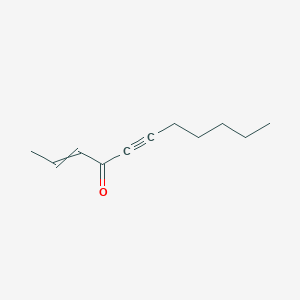

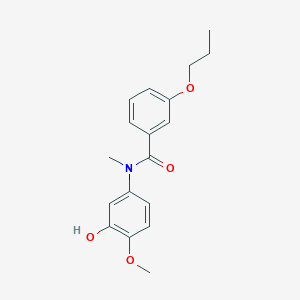
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)

